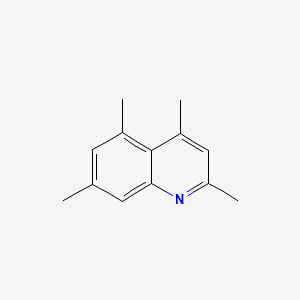

2,4,5,7-Tetramethylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,5,7-Tetramethylquinoline , also known as 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline , is a chemical compound with the empirical formula C₁₃H₁₉N . It falls within the class of quinoline derivatives and exhibits interesting properties relevant to various applications .

Synthesis Analysis

The synthesis of This compound involves several methods, including cyclization reactions of appropriate precursors. One common approach is the condensation of 2,4,5,7-tetramethyl-1,2,3,4-tetrahydroquinoline with suitable reagents. Researchers have explored both traditional and novel synthetic routes to obtain this compound .

Molecular Structure Analysis

The molecular structure of This compound consists of a quinoline ring system with four methyl groups strategically positioned at the 2, 4, 5, and 7 positions. The compound adopts a planar or nearly planar conformation due to the aromatic nature of the quinoline ring. The presence of these methyl substituents influences its electronic properties and reactivity .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations can lead to the modification of its functional groups or the formation of derivatives. Researchers have investigated its behavior under different reaction conditions to understand its reactivity and potential applications .

Physical and Chemical Properties Analysis

作用機序

The specific mechanism of action for 2,4,5,7-Tetramethylquinoline depends on its context of use. In some cases, it may act as a ligand, participating in coordination chemistry. In other applications, it could exhibit antioxidant properties or serve as a precursor for the synthesis of more complex molecules. Further studies are needed to elucidate its precise mechanisms in different systems .

将来の方向性

Research on 2,4,5,7-Tetramethylquinoline continues to explore its potential applications in fields such as materials science, organic synthesis, and pharmaceuticals. Future investigations should focus on understanding its biological activities, developing efficient synthetic routes, and optimizing its properties for specific uses .

特性

IUPAC Name |

2,4,5,7-tetramethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-8-5-9(2)13-10(3)7-11(4)14-12(13)6-8/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACXIZJJYOIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654350 |

Source

|

| Record name | 2,4,5,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139719-13-4 |

Source

|

| Record name | 2,4,5,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine](/img/structure/B593102.png)